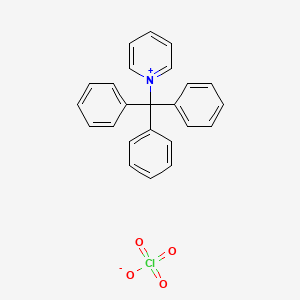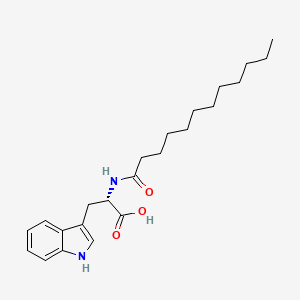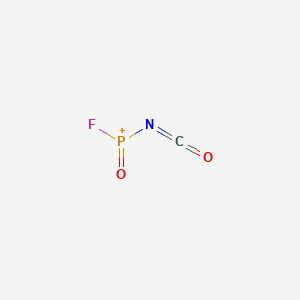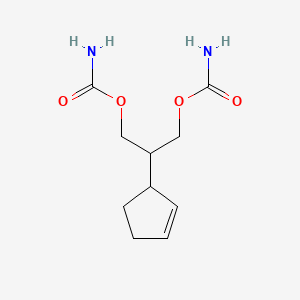
1-(Triphenylmethyl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triphenylmethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C24H20ClNO4. It is a pyridinium salt where the pyridine nitrogen is substituted with a triphenylmethyl group, and it is paired with a perchlorate anion. This compound is known for its stability and unique reactivity, making it a subject of interest in various chemical research fields .
Méthodes De Préparation
The synthesis of 1-(Triphenylmethyl)pyridin-1-ium perchlorate typically involves the reaction of triphenylmethyl chloride with pyridine in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
1-(Triphenylmethyl)pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triphenylmethyl group can be substituted with other groups under appropriate conditions, often involving nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
1-(Triphenylmethyl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: Research into its biological activity has shown potential antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for use in drug development, particularly for their potential as enzyme inhibitors.
Mécanisme D'action
The mechanism by which 1-(Triphenylmethyl)pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its targets. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-(Triphenylmethyl)pyridin-1-ium perchlorate can be compared with other pyridinium salts, such as:
1-(Carboxymethyl)pyridinium chloride: This compound has a carboxymethyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
1-(Cyanomethyl)pyridinium chloride:
The uniqueness of this compound lies in its stability and the specific steric effects provided by the triphenylmethyl group, which can influence its reactivity and interactions in various chemical and biological contexts .
Propriétés
Numéro CAS |
26156-83-2 |
|---|---|
Formule moléculaire |
C24H20ClNO4 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
1-tritylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KMRZCWAVQDTTLN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)

![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)


![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)



